molecular formula C7H5NOS B13817593 Thiepino[4,5-d][1,2]oxazole CAS No. 20415-18-3

Thiepino[4,5-d][1,2]oxazole

Cat. No.: B13817593
CAS No.: 20415-18-3
M. Wt: 151.19 g/mol
InChI Key: DQTMHZSENVWYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiepino[4,5-d][1,2]oxazole is a heterocyclic compound with the molecular formula C7H5NOS. It is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry. The structure of this compound includes a fused ring system containing both sulfur and oxygen atoms, making it a unique and intriguing compound for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiepino[4,5-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of β-hydroxy amides, which are cyclized using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines. These oxazolines are then oxidized to the corresponding oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved safety profiles, higher yields, and reduced reaction times. The use of heterogeneous catalysts, such as manganese dioxide packed in reactors, can facilitate the oxidative aromatization of oxazolines to oxazoles efficiently .

Mechanism of Action

The mechanism of action of Thiepino[4,5-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors through non-covalent interactions, influencing various biological processes. For example, oxazole derivatives have been shown to exhibit activity against enzymes involved in inflammation and cancer .

Properties

CAS No.

20415-18-3

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thiepino[4,5-d][1,2]oxazole

InChI

InChI=1S/C7H5NOS/c1-3-10-4-2-7-6(1)5-8-9-7/h1-5H

InChI Key

DQTMHZSENVWYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=CC2=C1C=NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.